
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene is an organic compound characterized by a unique structure that includes a methoxy group attached to a benzene ring, which is further connected to a dec-3-ene-1,5-diyn-1-yl chain
Vorbereitungsmethoden
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 1,5-hexadiyne.
Reaction Conditions: The key steps involve the formation of the dec-3-ene-1,5-diyn-1-yl chain through coupling reactions, such as Sonogashira coupling, under palladium-catalyzed conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common Reagents and Conditions: Typical reagents include palladium catalysts, hydrogen gas, potassium permanganate, and chromium trioxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include carboxylic acids, ketones, alkanes, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or allosteric sites on target proteins, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene and 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene.
Uniqueness: The presence of the methoxy group at the 3-position of the benzene ring distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
823228-15-5 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-dec-3-en-1,5-diynyl-3-methoxybenzene |
InChI |
InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-12-16-13-11-14-17(15-16)18-2/h8-9,11,13-15H,3-5H2,1-2H3 |
InChI-Schlüssel |
HHZZANFMVMHOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC#CC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
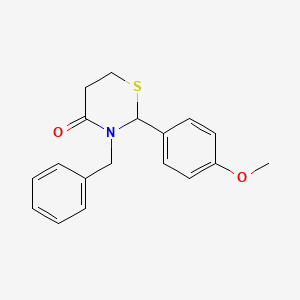

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
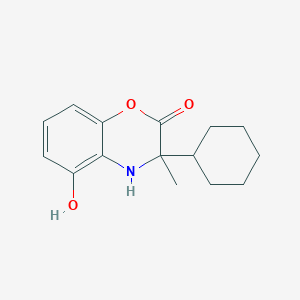
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
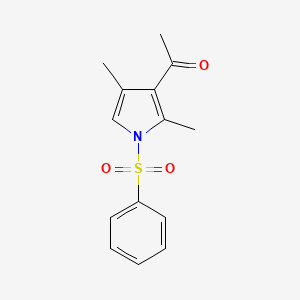
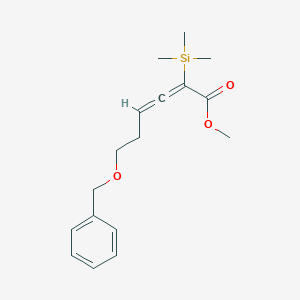
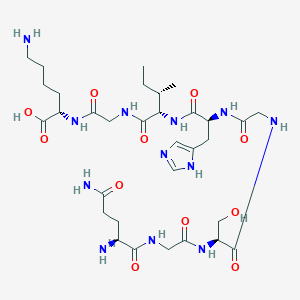
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

